Pyrrolidin-2-ylphosphonic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

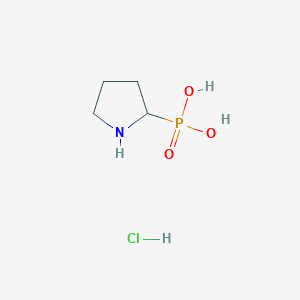

Pyrrolidin-2-ylphosphonic acid hydrochloride is a chemical compound with the molecular formula C4H11ClNO3P It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and phosphonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-ylphosphonic acid hydrochloride typically involves the reaction of pyrrolidine with phosphonic acid derivatives under controlled conditions. One common method includes the use of pyrrolidine and phosphonic acid in the presence of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-2-ylphosphonic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

Synthesis and Structural Characteristics

Pyrrolidin-2-ylphosphonic acid hydrochloride is synthesized through various methods, often involving the manipulation of phosphonic acid analogues. A notable synthesis route includes the transformation of racemic α-hydroxyphosphonates into pyrrolidin-2-ylphosphonic acids, which are then evaluated for their biological activities .

Table 1: Synthesis Methods Overview

| Methodology | Description | Yield (%) |

|---|---|---|

| Lipase-catalyzed resolution | Enantioselective hydrolysis of racemic chloroacetates | Up to 99% |

| Ozonolysis | Functional group manipulations leading to phosphonic acids | Variable |

| Cyclization with hydrazine | Formation of cyclic structures from linear precursors | 75% |

Inhibition of Enzymatic Activity

This compound has demonstrated potential as an inhibitor of various enzymes. For instance, it has been evaluated for its ability to inhibit γ-glutamyl kinase, an enzyme involved in amino acid metabolism. The structural analogues have shown promising results in modulating enzyme activity, making them candidates for therapeutic applications in metabolic disorders .

Antimicrobial Properties

Recent studies have indicated that pyrrolidine-containing phosphonates exhibit antimicrobial activity against multi-drug resistant bacteria. This includes compounds that have shown effectiveness against β-lactamase enzymes, which are responsible for antibiotic resistance . The cyclic form of these compounds has been particularly noted for its activity against specific bacterial strains.

Case Study: Antimicrobial Efficacy

A study highlighted the synthesis of pyrrolidinone-containing phosphonates that were tested against R39 D,D-peptidase, showcasing their potential as novel antibiotics .

Glucose Regulation

This compound derivatives have been investigated for their role in glucose metabolism. Certain functionalized derivatives have been identified as inhibitors of α-glucosidases, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. This property suggests potential applications in managing diabetes by controlling blood glucose levels .

Neuroprotective Effects

Some derivatives have been noted for their ability to affect glutamate levels in the brain without exhibiting neurotoxicity. This characteristic positions them as candidates for further research into neuroprotective agents that could be beneficial in conditions like Alzheimer’s disease or other neurodegenerative disorders .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Development of Targeted Drug Delivery Systems : Exploring formulations that enhance bioavailability and target specific tissues.

- Further Investigation into Mechanisms : Understanding the molecular mechanisms behind its enzymatic inhibition and antimicrobial properties.

- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.

Mechanism of Action

The mechanism of action of pyrrolidin-2-ylphosphonic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidine: A parent compound with a similar structure but lacking the phosphonic acid group.

Phosphonic Acid Derivatives: Compounds with similar phosphonic acid functionality but different organic groups attached.

Uniqueness: Pyrrolidin-2-ylphosphonic acid hydrochloride is unique due to the combination of the pyrrolidine ring and the phosphonic acid group. This combination imparts specific chemical and biological properties that are not present in either pyrrolidine or phosphonic acid derivatives alone. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications.

Biological Activity

Pyrrolidin-2-ylphosphonic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the reaction of pyrrolidine derivatives with phosphonic acid precursors. For instance, a systematic study highlighted the synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonate, which demonstrated promising biological properties, including inhibition of specific enzymes . The conformational studies of these compounds reveal a "locked" conformation via a pyrrolidine ring, which is crucial for their biological activity.

Biological Activity Overview

The biological activities of this compound include:

1. Antiviral Properties:

- Pyrrolidin-2-ylphosphonic acid derivatives have shown significant antiviral activity against various viruses, including those responsible for hepatitis B and HIV. Structure–activity relationship studies indicated that certain analogs possess high potency as inhibitors of viral enzymes .

2. Enzyme Inhibition:

- These compounds have been identified as potent inhibitors of enzymes such as 6-oxopurine phosphoribosyltransferases from Plasmodium falciparum, with a reported Ki value of 0.6 μM for specific isomers . Additionally, they have demonstrated inhibitory effects on α-glucosidases, which are relevant in glucose metabolism and diabetes management .

3. Antibiotic Activity:

- Some pyrrolidinone-containing compounds exhibit antibiotic properties against multi-drug resistant bacteria, indicating potential use in treating bacterial infections . The resistance to β-lactamase has also been noted, suggesting a mechanism that could be exploited in drug development.

4. Neuroprotective Effects:

- Research indicates that certain derivatives can affect glutamate levels in the brain without exhibiting toxicity to brain and liver tissues, highlighting their potential for neurological applications .

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of pyrrolidin-2-ylphosphonic acid derivatives against cytomegalovirus (CMV) in vitro. The results showed that specific analogs significantly reduced viral load in infected cell lines compared to controls. This suggests their potential as therapeutic agents in antiviral drug development.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers synthesized several pyrrolidin-2-ylphosphonic acid derivatives and tested their effects on α-glucosidase activity. The most effective compound demonstrated an IC50 value significantly lower than that of standard inhibitors, indicating superior efficacy in managing blood glucose levels .

Summary of Research Findings

Properties

IUPAC Name |

pyrrolidin-2-ylphosphonic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO3P.ClH/c6-9(7,8)4-2-1-3-5-4;/h4-5H,1-3H2,(H2,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWABGIWHYAMKIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)P(=O)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.